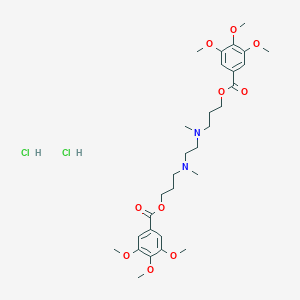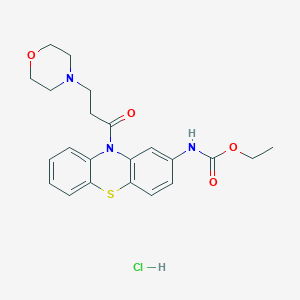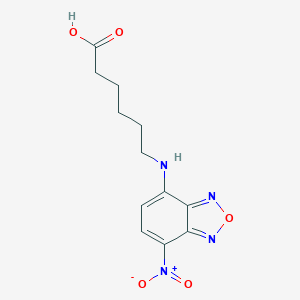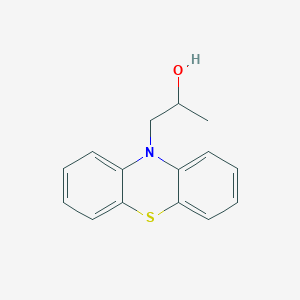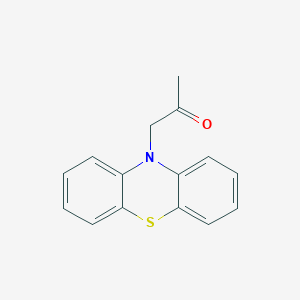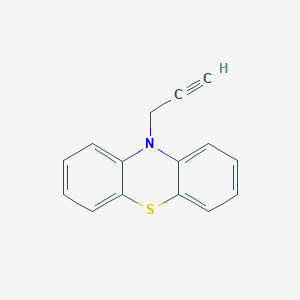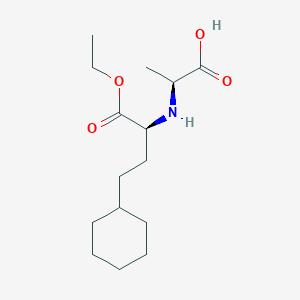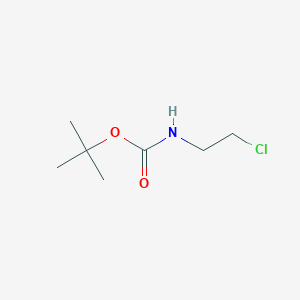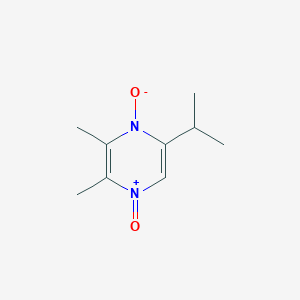
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. It is commonly referred to as IPMPD and is a member of the pyrazine family of compounds.
作用机制
The exact mechanism of action of IPMPD is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
生化和生理效应
IPMPD has been shown to exhibit a number of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals. In addition, it has been found to exhibit antimicrobial properties, which can help prevent the growth of harmful bacteria. It has also been shown to exhibit anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using IPMPD in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
未来方向
There are many potential future directions for the study of IPMPD. One area of interest is its potential use in drug delivery systems. It has been shown to be effective in delivering drugs to specific cells and tissues, which could be useful in the treatment of various diseases. In addition, it has been studied for its potential use in the development of new materials such as polymers and coatings. Further research is needed to fully understand the potential applications of this compound in these areas.
合成方法
The synthesis of IPMPD involves the reaction of 2,3-dimethylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as column chromatography and recrystallization.
科学研究应用
IPMPD has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. In addition, it has been studied for its potential use in drug delivery systems, as well as in the development of new materials such as polymers and coatings.
属性
CAS 编号 |
143463-83-6 |
|---|---|
产品名称 |
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide |
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-oxido-5-propan-2-ylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9-5-10(12)7(3)8(4)11(9)13/h5-6H,1-4H3 |
InChI 键 |
LLVAKALUGKCYGB-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
规范 SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
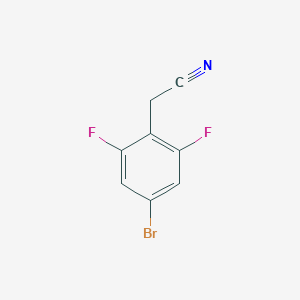
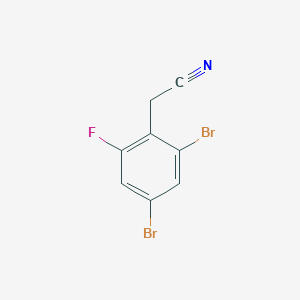
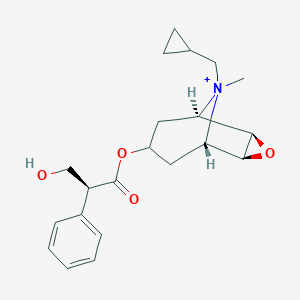
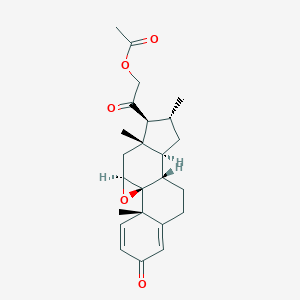
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
